molecular formula C22H15F4N5O2S B2567917 N-(3-fluorophenyl)-3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1115890-26-0

N-(3-fluorophenyl)-3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2567917
CAS No.: 1115890-26-0
M. Wt: 489.45
InChI Key: ZKUXLNIMQTUNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C22H15F4N5O2S and its molecular weight is 489.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antimalarial Activities

Compounds containing the piperazine ring and imidazo[1,2-b]pyridazine moiety have been synthesized and characterized for their in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activity. The synthesis of these bioactive sulfonamide and amide derivatives highlights the potential for developing new antimicrobial agents based on this structural framework (Bhatt, Kant, & Singh, 2016).

Anticancer Activity

Another study focused on the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives to evaluate their antiproliferative effect against human cancer cell lines. Among the synthesized compounds, several showed significant activity on cancer cell lines, suggesting the therapeutic potential of these derivatives as anticancer agents (Mallesha et al., 2012).

Antipsychotic and Cognitive Enhancing Properties

A study on 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-c]pyridine derivatives as non-sulfonamide 5-HT6 receptor ligands revealed a compound with potent partial inverse agonist activity. This compound showed high metabolic stability, favorable pharmacokinetic profiles, and significant pro-cognitive properties in animal models, indicating its potential as a cognitive enhancer in neurodegenerative and psychiatric disorders (Vanda et al., 2018).

Design and Synthesis for Antimycobacterial Activity

Novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) were designed and synthesized, showing considerable activity against drug-sensitive/resistant Mycobacterium tuberculosis (MTB) strains. This research underscores the importance of such compounds in addressing the global challenge of tuberculosis (Lv et al., 2017).

Properties

IUPAC Name

N-(3-fluorophenyl)-3-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F4N5O2S/c23-15-2-1-3-17(10-15)28-20(33)13-4-9-18-29-30-21(31(18)11-13)34-12-19(32)27-16-7-5-14(6-8-16)22(24,25)26/h1-11H,12H2,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUXLNIMQTUNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F4N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.